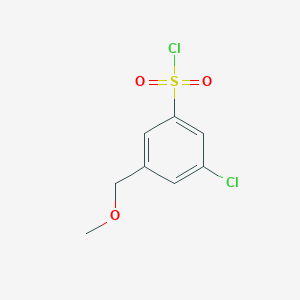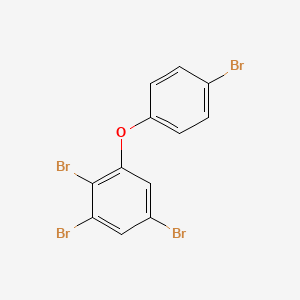
2,3,4',5-Tetrabromodiphenyl ether
Übersicht
Beschreibung
2,3,4’,5-Tetrabromodiphenyl ether is a brominated compound with the molecular formula C12H6Br4O . It is one of the polybrominated diphenyl ethers (PBDEs) used as a flame retardant in various consumer products .
Molecular Structure Analysis
The molecular structure of 2,3,4’,5-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings . The average mass of the molecule is 485.791 Da .Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Analysis
- Hydroxylated Metabolites Identification : In a study involving rats exposed to 2,2',4,4'-tetrabromodiphenyl ether (a closely related compound), researchers identified several hydroxylated metabolites in rat faeces. This discovery is significant for understanding the metabolic pathways of polybrominated diphenyl ethers (PBDEs) in biological systems (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Environmental Degradation and Remediation
- Synergistic Degradation by Ball-Milled Al Particles with Vitamin B12 : A study demonstrated the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of 2,2′,4,4′-tetrabromodiphenyl ether in a liquid system. This finding is significant for environmental remediation strategies (Yang et al., 2018).
Metabolism in Animals
- Metabolism in Cats and Chickens : Research has shown that BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), along with other PBDEs, undergoes metabolic processing in cat and chicken liver microsomes, forming various hydroxylated metabolites. This information helps in understanding how different species metabolize these compounds (Zheng et al., 2015, 2016).
Photocatalytic Degradation
- Photo-removal in Liquid Medium by Reduced Graphene Oxide : A novel visible-light-driven artificial Z-scheme system of Ag@Ag3PO4/g-C3N4/rGO was designed for the removal of 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) in a liquid medium. This innovative approach significantly enhances the efficiency of photocatalytic degradation of PBDEs (Liang et al., 2019).
Molecular and Spectroscopic Studies
- Vibrational Spectroscopic Investigation and DFT Studies : In-depth vibrational spectroscopic investigation and density functional theory studies were conducted on 2,2',4,4'-tetrabromodiphenyl ether, providing crucial insights into the molecular structure and properties of this compound (Qiu et al., 2010).
Biodegradation Research
- Rapid Biodegradation by Achromobacter xylosoxidans : A novel strain of aerobic bacteria, Achromobacter xylosoxidans GYP4, was identified as capable of degrading BDE-47, a component closely related to 2,3,4',5-Tetrabromodiphenyl ether. This discovery has significant implications for bioremediation of PBDE-contaminated environments (Wang et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,5-tribromo-3-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICYXFGCWPYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879885 | |
| Record name | BDE-63 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4',5-Tetrabromodiphenyl ether | |
CAS RN |
446254-34-8 | |
| Record name | 2,3,4',5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-63 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4',5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701170A63Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



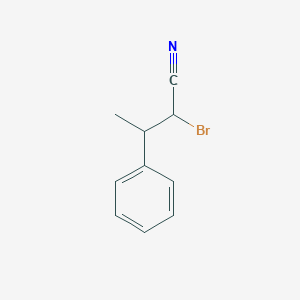
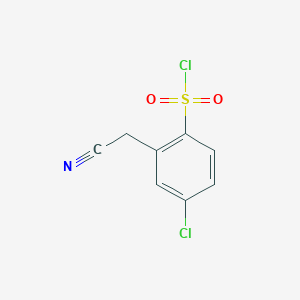

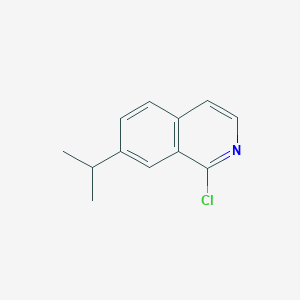
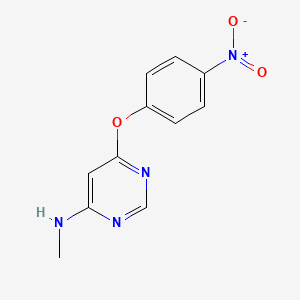
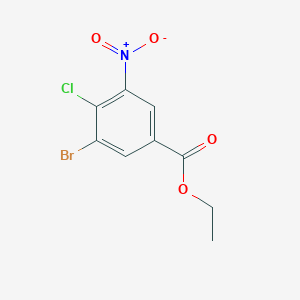
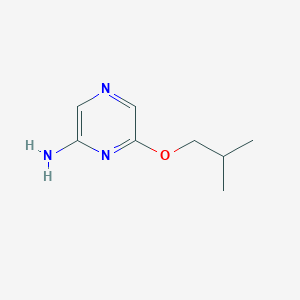

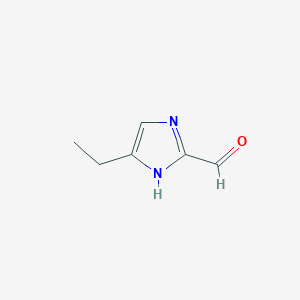
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)

